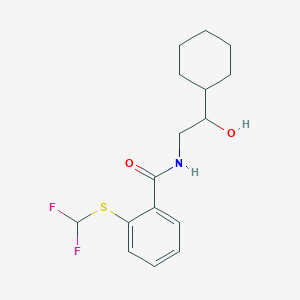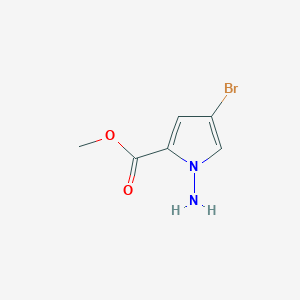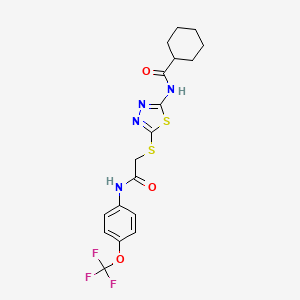
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an isothiazol ring, a piperazine ring, and aromatic rings with fluorine and chlorine substituents . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the isothiazol and piperazine rings, along with the fluorophenyl and chlorophenyl groups, suggests a highly conjugated and potentially rigid structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms could affect its polarity and solubility .Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
The novel compounds, including structures similar to the queried chemical, have been synthesized and characterized for their spectral properties. Their structural optimization and theoretical vibrational spectra were analyzed using density functional theory (DFT) calculations. These studies contribute to understanding the molecular structure, bonding features, and reactivity of such compounds, aiding in the design of molecules with desired properties (Shahana & Yardily, 2020).
Biological Activity and Antimicrobial Applications
Several studies have focused on synthesizing and evaluating the antimicrobial activities of compounds structurally related to the query. These include efforts to synthesize novel derivatives with potential antimicrobial properties against various strains of bacteria and fungi. The synthesis approach involves combining amino substituted benzothiazoles and different chloropyridine derivatives, leading to compounds with variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anticancer Potential
Research has also delved into the antitumor activities of compounds with similar structures. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines, demonstrating the potential of these compounds in cancer treatment research (Tang & Fu, 2018).
Anticonvulsant Agents
Compounds in this chemical family have been synthesized and evaluated for their anticonvulsant activities. Novel derivatives showed promising results in the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents. This opens avenues for further research into their application in treating neurological disorders (Malik & Khan, 2014).
Antifungal and Enzyme Inhibition
Additionally, 1,2,4-Triazole derivatives containing a piperazine nucleus were prepared and showed promise as new analogues of azole class antifungals. These compounds exhibited antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, suggesting their utility in developing treatments for infections and metabolic diseases (Mermer et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4OS/c21-15-6-1-2-7-16(15)25-8-10-26(11-9-25)20(27)19-17(23)18(24-28-19)13-4-3-5-14(22)12-13/h1-7,12H,8-11,23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHNCKVBPMAYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2474773.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)
![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)

![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)


![N-(2,3-dimethylphenyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2474787.png)
![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![N-(2,5-difluorobenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2474791.png)

![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)
